molecular formula C14H25Cl2N3O B13770959 N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride CAS No. 66842-88-4

N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride

Cat. No.: B13770959
CAS No.: 66842-88-4
M. Wt: 322.3 g/mol
InChI Key: CHJIESMIUPCSGH-UHFFFAOYSA-N
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Description

N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a benzamidine derivative characterized by a 4-methoxy-substituted aromatic core linked to a diethylaminoethyl side chain. The amidine group (C(=NH)NH₂) and the dihydrochloride salt enhance its solubility and stability in aqueous environments, making it suitable for biochemical and pharmacological studies. This compound is notable for its role as a protease inhibitor, with applications in enzymology and drug discovery. Its structural features, including the electron-donating methoxy group and the tertiary amine in the side chain, contribute to its molecular interactions with targets such as serine proteases .

Properties

CAS No.

66842-88-4

Molecular Formula

C14H25Cl2N3O

Molecular Weight

322.3 g/mol

IUPAC Name

2-[amino-(4-methoxyphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride

InChI

InChI=1S/C14H23N3O.2ClH/c1-4-17(5-2)11-10-16-14(15)12-6-8-13(18-3)9-7-12;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H

InChI Key

CHJIESMIUPCSGH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)OC)N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride typically involves the reaction of 4-methoxybenzamidine with 2-diethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistency in product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride is primarily recognized for its role in medicinal chemistry, particularly as a pharmacological agent.

  • Anticancer Activity : Research has demonstrated that derivatives of this compound can be utilized as probes for Positron Emission Tomography (PET) imaging in melanoma. For instance, the compound 4-11C-methoxy N-(2-diethylaminoethyl) benzamide was developed to target melanoma cells effectively. In preclinical studies, it showed a high tumor uptake rate of 4.2% injected dose per gram within 20 minutes post-injection, indicating its potential for early diagnosis and monitoring of melanoma progression .
  • Targeted Drug Delivery : The compound's structure allows for modifications that enhance its ability to selectively bind to cancer cells, making it a candidate for targeted drug delivery systems. This specificity can lead to reduced side effects compared to traditional chemotherapeutics .

Imaging Applications

The compound has been investigated for its utility in medical imaging, particularly in oncology.

  • PET Imaging Probes : The synthesis of radiolabeled versions of N-(2-Diethylaminoethyl)-4-methoxybenzamidine has been explored for PET imaging. These probes are designed to visualize tumors non-invasively, providing critical information about tumor metabolism and growth dynamics .
  • Biodistribution Studies : In vivo biodistribution studies using small-animal PET imaging have shown promising results, with the compound demonstrating high uptake in melanoma tumors compared to surrounding tissues, thus supporting its application in clinical diagnostics .

Cosmetic Formulations

Beyond its pharmacological uses, this compound has potential applications in cosmetic formulations.

  • Skin Bioavailability : The compound can be incorporated into topical formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Its properties allow it to act as a penetration enhancer, which could improve the effectiveness of dermatological products .
  • Stability and Safety Assessments : Cosmetic formulations containing this compound undergo rigorous safety and stability testing to meet regulatory standards. This includes evaluating the product's effectiveness through clinical trials and consumer testing .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Anticancer ActivityDevelopment of 4-11C-methoxy N-(2-diethylaminoethyl) benzamide as a PET probe targeting melanoma.
Imaging ApplicationsHigh tumor uptake observed in small-animal PET imaging studies, indicating effective targeting.
Cosmetic FormulationsUtilization as a penetration enhancer in topical products; safety assessments conducted.

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity or acting as a ligand for receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Structural Features Key Biological Activity Unique Advantages/Disadvantages References
This compound 4-methoxybenzamidine core + diethylaminoethyl side chain; dihydrochloride salt Protease inhibition Enhanced solubility (salt form); methoxy improves binding affinity; tertiary amine aids membrane permeability
4-Methoxybenzamidine 4-methoxybenzamidine core; lacks diethylaminoethyl side chain Moderate protease inhibition Simpler structure but lower specificity and solubility compared to dihydrochloride derivatives
N-(2-Diethylaminoethyl)benzamidine Benzamidine core + diethylaminoethyl side chain; lacks methoxy substitution Protease inhibition (weaker than methoxy analog) Reduced binding affinity due to absence of methoxy group; retains membrane permeability benefits
N-(2-(1-Pyrrolidinyl)ethyl)-4-methoxybenzamidine dihydrochloride 4-methoxybenzamidine core + pyrrolidinyl side chain; dihydrochloride salt Protease inhibition Pyrrolidinyl group introduces rigidity; comparable binding affinity but distinct pharmacokinetic properties
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride Benzamide core + diethylaminoethyl and pyridylmethyl groups; hydrochloride salt Histone deacetylase (HDAC) inhibition Amide group replaces amidine; targets epigenetic enzymes; different solubility and target selectivity
N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride Benzylamine core + ethyl and dimethylamino groups; dihydrochloride salt Enzyme-substrate interaction studies Lacks amidine group; focuses on amine-mediated interactions; distinct chemical reactivity

Key Findings from Comparative Analysis:

Role of Methoxy Substitution: The 4-methoxy group in this compound enhances binding affinity to proteases via electron donation and hydrophobic interactions, a feature absent in non-methoxy analogs like N-(2-Diethylaminoethyl)benzamidine .

Impact of Side Chains: The diethylaminoethyl group improves membrane permeability due to its tertiary amine, facilitating cellular uptake compared to compounds with rigid side chains (e.g., pyrrolidinyl derivatives) . Pyrrolidinyl-containing analogs exhibit similar binding but may have altered metabolic stability due to ring structure .

Salt Form Advantages: Dihydrochloride salts (e.g., in the target compound) offer superior aqueous solubility compared to non-salt forms, critical for in vitro assays .

Functional Group Specificity : Replacing the amidine group with an amide (e.g., in HDAC inhibitors) shifts biological activity from protease inhibition to epigenetic modulation, underscoring the importance of the amidine moiety in serine protease targeting .

Biological Activity

N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a benzamidine moiety that is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 4-methoxybenzoic acid derivatives with diethylamine, followed by amidation and subsequent formation of the dihydrochloride salt.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing the diethylamino group have shown cytotoxicity against various cancer cell lines, including HeLa and CEM T-lymphocytes. The cytotoxicity of these compounds often correlates with their ability to inhibit specific cellular pathways involved in cancer proliferation .

2. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of certain enzymes. It has been reported to inhibit monoamine oxidase (MAO) more effectively than traditional inhibitors like iproniazid, suggesting potential applications in treating mood disorders and other conditions related to neurotransmitter metabolism .

3. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various strains of bacteria and fungi. Studies show that it exhibits low micromolar inhibitory concentrations (IC50 values), indicating its potential as a broad-spectrum antimicrobial agent . This activity is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 (μM)Reference
CytotoxicityHeLa Cells1.9-4.4
MAO InhibitionHuman MAO<10
AntimicrobialVarious Bacteria11-20

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound, researchers found that the compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to apoptosis induction through caspase activation pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and MAO enzymes. The results indicated that the compound binds competitively to the active site, leading to decreased enzymatic activity and altered neurotransmitter levels in neuronal models. This suggests potential applications in neuropharmacology.

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